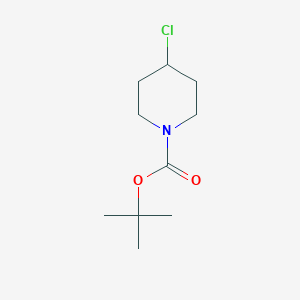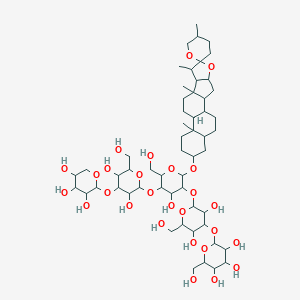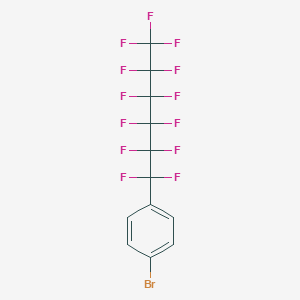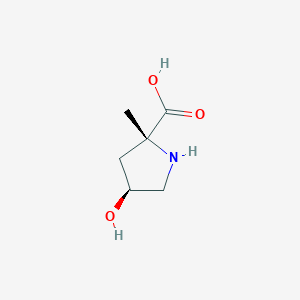
5-(2-Pyridyl)thiophene-2-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the use of sulfonic acid functionalized pyridinium chloride as a catalyst or a reactant. For instance, sulfonic acid functionalized pyridinium chloride [pyridine-SO3H]Cl has been synthesized and used as a catalyst in the preparation of hexahydroquinolines . Similarly, N-sulfonic acid pyridinium-4-carboxylic acid chloride has been synthesized and applied as a catalyst for the condensation reaction of aldehydes with thiobarbituric acid and ammonium acetate . These studies suggest that pyridyl and sulfonyl chloride functionalities can be incorporated into various molecular frameworks using appropriate synthetic strategies.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as FT-IR, NMR, MS, and X-ray crystallography. For example, the structure of a new series of ladder-type heteroacenes containing both pyrrole and furan rings was elucidated, demonstrating different packing motifs in the solid state . These findings indicate that the molecular structure of sulfonyl chloride derivatives can significantly influence their solid-state packing and, consequently, their physical properties.
Chemical Reactions Analysis
The chemical reactivity of sulfonyl chloride derivatives is highlighted in several papers. Aromatic sulfonyl compounds have been shown to undergo transformations with organolithium reagents, such as the replacement of sulfonyl groups or metalation at specific positions on the thiophene ring . Additionally, the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reactions has been reported, indicating the potential for diverse chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl chloride derivatives are influenced by their molecular structure. The photophysical properties of diindolo[3,2-b:4,5-b']thiophenes suggest that these compounds have a tendency to aggregate in the solid state, which could be relevant for the properties of "5-(2-Pyridyl)thiophene-2-sulfonyl chloride" as well . The electronic effects of different substituents on the aromatic ring of thiophene sulfonamide derivatives have been found to significantly affect their biological activities, such as urease inhibition and hemolytic activity .
科学的研究の応用
Catalysis and Organic Synthesis
One significant application of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride derivatives is in catalysis and organic synthesis. For instance, a study on ruthenium-catalyzed meta sulfonation of 2-phenylpyridines highlighted the compound's role in facilitating selective catalytic reactions. This process offers access to atypical regioselectivity for reactions involving chelation-assisted cyclometalation, underscoring the compound's utility in developing novel synthetic pathways (Saidi et al., 2011).
Pharmacological Research
Another application is found in pharmacological research, where derivatives of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride are investigated for their potential therapeutic effects. A study demonstrated the synthesis and evaluation of thiophenes substituted with a 4-methanesulfonyl benzoyl moiety for anti-inflammatory activity, showcasing the compound's relevance in drug development (Pillai et al., 2003).
Material Science and Surface Chemistry
In material science, the solubilization and partitioning behavior of thiophene derivatives, including those related to 5-(2-Pyridyl)thiophene-2-sulfonyl chloride, in micellar solutions of anionic surfactants have been extensively studied. These studies provide insights into the interactions between organic molecules and surfactants, contributing to the development of new materials and understanding their properties in various media (Saeed et al., 2017).
Safety And Hazards
特性
IUPAC Name |
5-pyridin-2-ylthiophene-2-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S2/c10-15(12,13)9-5-4-8(14-9)7-3-1-2-6-11-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOMWPWAEIDEOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371931 |
Source


|
| Record name | 5-(2-pyridyl)thiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Pyridyl)thiophene-2-sulfonyl chloride | |
CAS RN |
151858-64-9 |
Source


|
| Record name | 5-(2-pyridyl)thiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Pyridin-2-yl-thiophene-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B136485.png)


![Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-](/img/structure/B136494.png)

![Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B136499.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-(4-hydroxy-4-methylpentyl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B136503.png)
![6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane](/img/structure/B136504.png)
